![molecular formula C13H15NO B2772490 Cyclobutyl(isoindolin-2-yl)methanone CAS No. 2034606-60-3](/img/structure/B2772490.png)
Cyclobutyl(isoindolin-2-yl)methanone
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Overview
Description
“Cyclobutyl(isoindolin-2-yl)methanone” is a compound that has been mentioned in the context of inhibiting mutated FLT3 receptor tyrosine kinase, a promising therapeutic strategy in Acute Myeloid Leukemia (AML) .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis
Two NNN pincer complexes of Cu(II) and Ni(II) with BPI Me − [BPI Me − = 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide] have been prepared and characterized structurally, spectroscopically, and electrochemically .Chemical Reactions Analysis
The rotational limits of cycloalkanes introduce stereochemistry to some compounds. Some disubstituted cycloalkanes can exist as geometric isomers (cis/trans) .Scientific Research Applications
- Application : Cyclobutyl(isoindolin-2-yl)methanone derivatives have been investigated as potential antipsychotic agents. Specifically, they interact with the dopamine receptor D2, suggesting therapeutic potential .
- Application : Bis(1H-indol-2-yl)methanone compounds, structurally related to our target compound, have shown efficacy as FLT3 inhibitors. They overcome resistance mediated by specific FLT3 mutations, including FLT3-ITD N676K .
- Application : Cyclobutyl(isoindolin-2-yl)methanone could be a precursor in the synthesis of furan-based compounds. These derivatives find use in materials science, pharmaceuticals, and more .
Antipsychotic Agents and Dopamine Receptors
FLT3 Kinase Inhibitors
Furan Platform Chemicals
Mechanism of Action
Target of Action
Cyclobutyl(isoindolin-2-yl)methanone is a complex compound that contains an isoindoline nucleus . Isoindoline derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Isoindoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Isoindoline derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity involved.
Result of Action
Given the broad range of biological activities associated with isoindoline derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
properties
IUPAC Name |
cyclobutyl(1,3-dihydroisoindol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(10-6-3-7-10)14-8-11-4-1-2-5-12(11)9-14/h1-2,4-5,10H,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXJTILEHRWGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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